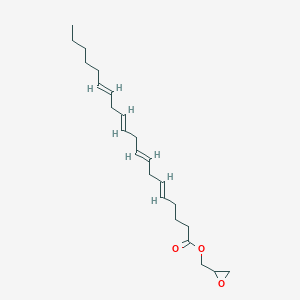

O-Arachidonoyl glycidol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxiran-2-ylmethyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYNJBAUKQMZDF-CGRWFSSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Arachidonoyl Glycidol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It functions as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). By blocking the activity of these hydrolases, O-Arachidonoyl glycidol elevates the levels of endogenous cannabinoids, thereby potentiating their signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, the experimental protocols used for its characterization, and its impact on endocannabinoid signaling pathways.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, mood, appetite, and memory. The primary signaling molecules of the ECS are the endocannabinoids, most notably anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these lipid messengers are terminated by enzymatic hydrolysis. Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of AEA, while monoacylglycerol lipase (MAGL) is the primary hydrolase for 2-AG.[1] A third enzyme, α/β-hydrolase domain 6 (ABHD6), also contributes to 2-AG hydrolysis.[1]

Inhibition of these enzymes presents a promising therapeutic strategy for a variety of pathological conditions by enhancing endocannabinoid signaling. This compound has emerged as a valuable research tool for studying the consequences of dual FAAH and MAGL inhibition.

Mechanism of Action: Dual Inhibition of FAAH and MAGL

This compound exerts its effects by inhibiting the enzymatic activity of both FAAH and MAGL. This dual inhibitory action leads to an accumulation of the endogenous substrates for these enzymes, namely AEA and 2-AG. The increased availability of these endocannabinoids results in enhanced activation of cannabinoid receptors (CB1 and CB2), leading to a potentiation of downstream signaling cascades.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against FAAH and MAGL has been quantified using in vitro enzyme activity assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme Target | Tissue Source and Fraction | IC50 (µM) | Reference |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Cytosolic) | 4.5 | |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Membrane) | 19 | |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella (Membrane) | 12 |

Table 1: Inhibitory Potency (IC50) of this compound against MAGL and FAAH.

Signaling Pathways and Consequences of Inhibition

By inhibiting FAAH and MAGL, this compound elevates the levels of AEA and 2-AG, which then act as agonists at cannabinoid receptors, primarily CB1 and CB2. This enhanced receptor activation modulates a variety of downstream signaling pathways.

The primary consequence of MAGL inhibition is the elevation of 2-AG, a full agonist at both CB1 and CB2 receptors.[2] FAAH inhibition leads to increased levels of AEA, which acts as a partial agonist at CB1 receptors and also interacts with other targets such as TRPV1 channels. The dual inhibition by this compound results in a complex pharmacological profile, potentiating the effects of both major endocannabinoids.

Experimental Protocols

The characterization of this compound as a dual FAAH and MAGL inhibitor involves specific in vitro enzyme activity assays. The following are detailed methodologies adapted from the primary literature for assessing the inhibitory potential of compounds like this compound.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol is designed to measure the hydrolysis of a monoacylglycerol substrate by MAGL in the presence and absence of an inhibitor.

Materials:

-

Rat cerebellar cytosolic and membrane fractions (as the source of MAGL)

-

2-Oleoylglycerol (2-OG) as the substrate

-

This compound (inhibitor)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Prepare cytosolic and membrane fractions from rat cerebella using standard differential centrifugation techniques.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

Assay Reaction:

-

In a reaction tube, combine the enzyme preparation (cytosolic or membrane fraction) with the assay buffer.

-

Add either the vehicle control or varying concentrations of this compound.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate, 2-oleoylglycerol.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

-

-

Reaction Termination and Product Quantification:

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

-

Separate the aqueous and organic phases. The product of hydrolysis (glycerol) will be in the aqueous phase.

-

Quantify the amount of radiolabeled glycerol (B35011) produced using liquid scintillation counting if a radiolabeled substrate is used, or by other appropriate analytical methods for non-radiolabeled substrates.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol measures the hydrolysis of a fatty acid amide substrate by FAAH.

Materials:

-

Rat cerebellar membrane fractions (as the source of FAAH)

-

Arachidonoyl ethanolamide (Anandamide, AEA) as the substrate

-

This compound (inhibitor)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 9.0)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: Prepare membrane fractions from rat cerebella.

-

Inhibitor Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Assay Reaction:

-

Combine the membrane fraction with the assay buffer.

-

Add vehicle or varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the substrate, arachidonoyl ethanolamide.

-

Incubate at 37°C for a defined time.

-

-

Reaction Termination and Product Quantification:

-

Terminate the reaction with a solvent mixture.

-

Separate the aqueous and organic phases. The hydrolysis product (ethanolamine) will be in the aqueous phase.

-

Quantify the amount of product using an appropriate method, such as liquid scintillation counting for radiolabeled substrates.

-

-

Data Analysis:

-

Determine the percentage of inhibition and calculate the IC50 value as described for the MAGL assay.

-

Conclusion

This compound is a valuable pharmacological tool that acts as a dual inhibitor of the key endocannabinoid-degrading enzymes, FAAH and MAGL. Its ability to elevate the levels of both anandamide and 2-arachidonoylglycerol allows for the investigation of the combined effects of enhancing the two major arms of the endocannabinoid system. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in the mechanism and application of this important compound. Further research is warranted to elucidate its inhibitory activity on other related enzymes, such as ABHD6, and to fully characterize its in vivo pharmacological profile.

References

O-Arachidonoyl Glycidol: A Technical Guide to its Role in the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It functions primarily as an inhibitor of monoacylglycerol lipase (B570770) (MAGL), the key enzyme responsible for the degradation of 2-AG. By blocking MAGL, O-Arachidonoyl glycidol elevates the levels of 2-AG in the nervous system and peripheral tissues, thereby amplifying endocannabinoid signaling. This amplified signaling through cannabinoid receptors, primarily CB1 and CB2, has demonstrated potential therapeutic effects, including neuroprotection, anti-inflammatory actions, and anxiolysis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its interaction with the endocannabinoid system, available quantitative data, and relevant experimental protocols.

Mechanism of Action

This compound exerts its effects primarily through the irreversible inhibition of monoacylglycerol lipase (MAGL). MAGL is a serine hydrolase that plays a crucial role in terminating the signaling of 2-AG by hydrolyzing it into arachidonic acid and glycerol. The inhibition of MAGL by this compound leads to a significant increase in the concentration of 2-AG available to activate cannabinoid receptors.

Beyond its primary target, this compound has also been shown to inhibit fatty acid amide hydrolase (FAAH), the principal enzyme for the degradation of another major endocannabinoid, anandamide. However, its inhibitory potency against MAGL is greater.

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Target Enzyme | Tissue/Fraction | Substrate | IC50 Value | Reference |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Cytosolic) | 2-Oleoyl Glycerol | 4.5 µM | [1][2] |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Membrane) | 2-Oleoyl Glycerol | 19 µM | [1][2] |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellum (Membrane) | Arachidonoyl Ethanolamide | 12 µM | [1] |

Signaling Pathways

The inhibition of MAGL by this compound initiates a cascade of signaling events primarily driven by the accumulation of 2-AG.

Caption: Signaling pathway affected by this compound.

Experimental Protocols

In Vitro MAGL Inhibition Assay (General Protocol)

While a specific, detailed protocol for this compound is not available, the following general procedure for a fluorometric MAGL activity assay can be adapted.

Objective: To determine the inhibitory potential of this compound on MAGL activity.

Materials:

-

Recombinant human MAGL or rat brain cytosol/membrane preparations.

-

MAGL substrate (e.g., 4-Nitrophenyl acetate (B1210297) or a fluorogenic substrate).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA).

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

96-well microplate (black, clear bottom for fluorescence).

-

Fluorescence microplate reader.

Procedure:

-

Enzyme Preparation: Prepare dilutions of the MAGL enzyme source in cold assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

-

Assay Reaction: a. To each well of the microplate, add the enzyme preparation. b. Add the this compound dilutions or vehicle control. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the MAGL substrate to all wells.

-

Measurement: Immediately measure the fluorescence (or absorbance for colorimetric assays) at appropriate excitation and emission wavelengths over a set period (e.g., 30-60 minutes) in kinetic mode.

-

Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the kinetic curve). b. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Caption: Experimental workflow for in vitro MAGL inhibition assay.

Quantification of Endocannabinoids in Brain Tissue by LC-MS/MS (General Protocol)

Objective: To measure the levels of 2-AG and other endocannabinoids in brain tissue following in vivo administration of this compound.

Materials:

-

Brain tissue from animals treated with this compound or vehicle.

-

Internal standards (deuterated analogs of the endocannabinoids).

-

Extraction solvent (e.g., acetonitrile (B52724) or a mixture of chloroform/methanol).

-

LC-MS/MS system.

Procedure:

-

Sample Preparation: a. Homogenize the brain tissue in a cold solvent containing the internal standards. b. Centrifuge the homogenate to pellet proteins and cellular debris. c. Collect the supernatant containing the lipid extract. d. The extract may be further purified by solid-phase extraction.

-

LC-MS/MS Analysis: a. Inject the lipid extract onto a suitable liquid chromatography column (e.g., a C18 column). b. Elute the endocannabinoids using a gradient of mobile phases. c. Detect and quantify the endocannabinoids using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: a. Generate standard curves for each endocannabinoid using known concentrations. b. Quantify the amount of each endocannabinoid in the samples by comparing their peak areas to those of the internal standards and the standard curves.

Caption: Workflow for endocannabinoid quantification by LC-MS/MS.

Off-Target Effects and Selectivity

This compound is known to inhibit FAAH in addition to MAGL, with an IC50 value of 12 µM for FAAH[1]. A comprehensive selectivity profile against other serine hydrolases, such as ABHD6 and ABHD12, which also contribute to 2-AG degradation, is not well-documented in the available literature. For a thorough evaluation of its pharmacological effects, it is crucial to assess the selectivity of this compound against a broader panel of related enzymes.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of the endocannabinoid 2-AG. Its ability to inhibit MAGL and consequently elevate 2-AG levels allows for the exploration of the therapeutic potential of enhancing endocannabinoid tone. However, for its advancement as a potential therapeutic agent, further characterization of its binding affinity to cannabinoid receptors, a comprehensive selectivity profile, and detailed in vivo dose-response studies are required. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working with this compound.

References

O-Arachidonoyl Glycidol: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It has emerged as a valuable research tool due to its inhibitory activity against two key enzymes responsible for the degradation of endocannabinoids: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). This technical guide provides a comprehensive overview of the discovery of O-Arachidonoyl glycidol, detailed pathways for its chemical synthesis, and a summary of its biological efficacy. The document includes structured tables of quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and endocannabinoid research.

Discovery and Rationale

This compound was developed as a structural analog of 2-AG, one of the primary endogenous ligands for the cannabinoid receptors CB1 and CB2.[1] The rationale for its design was to create a molecule that could probe the endocannabinoid system by inhibiting the enzymes responsible for the breakdown of 2-AG and other related signaling lipids.[2] Its structure features an arachidonoyl fatty acid chain esterified to glycidol, a glycerol (B35011) derivative containing an epoxide ring. This modification from the glycerol backbone of 2-AG confers its inhibitory properties.

Chemical Synthesis Pathways

The synthesis of this compound involves the esterification of arachidonic acid with glycidol. While specific detailed protocols for this compound are not extensively published, a general and plausible synthetic route can be adapted from established methods for the synthesis of glycidyl (B131873) esters of fatty acids.

A common approach involves the direct esterification of the fatty acid with glycidol, often in the presence of a catalyst. Another method utilizes a two-step process involving the formation of an intermediate, such as an allyl ester, followed by epoxidation.[3]

Illustrative Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Quantitative Data

This compound's primary biological activity is the inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[2] These enzymes are critical for terminating the signaling of the endocannabinoids 2-AG and anandamide, respectively. By inhibiting these enzymes, this compound can elevate the endogenous levels of these signaling lipids, thereby potentiating their effects.

| Target Enzyme | Assay Condition | IC₅₀ (µM) | Reference |

| Monoacylglycerol Lipase (MAGL) | Hydrolysis of 2-oleoyl glycerol in cytosolic fraction of rat cerebella | 4.5 | [2] |

| Monoacylglycerol Lipase (MAGL) | Hydrolysis of 2-oleoyl glycerol in membrane fraction of rat cerebella | 19 | [2] |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of arachidonoyl ethanolamide in membrane fraction of rat cerebella | 12 | [2] |

Signaling Pathways

The primary mechanism of action of this compound is indirect, stemming from its inhibition of MAGL and FAAH. By preventing the breakdown of 2-AG and anandamide, it enhances the activation of cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid signaling system. There is currently no strong evidence to suggest that this compound directly binds to and activates cannabinoid or other receptors with high affinity. Its effects are therefore considered to be modulatory by increasing the tone of endogenous cannabinoids.

Modulation of Endocannabinoid Signaling

The following diagram illustrates how this compound influences the endocannabinoid signaling pathway.

References

O-Arachidonoyl Glycidol: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It serves as a valuable research tool for studying the endocannabinoid system (ECS) due to its inhibitory activity against key enzymes responsible for the degradation of endocannabinoids. This technical guide provides an in-depth overview of the biological activity, molecular targets, and experimental methodologies associated with O-Arachidonoyl glycidol.

Core Biological Activity

The primary biological activity of this compound is the inhibition of serine hydrolases that are critical to the metabolism of endocannabinoids. Specifically, it targets monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH).[1] By inhibiting these enzymes, this compound effectively increases the endogenous levels of 2-AG and anandamide (B1667382) (AEA), respectively, thereby potentiating endocannabinoid signaling. This modulation of the ECS makes this compound a subject of interest for investigating the therapeutic potential of enhanced endocannabinoid tone in various physiological and pathological processes.

Molecular Targets and Quantitative Data

This compound exhibits inhibitory activity against both MAGL and FAAH. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against its primary molecular targets.

| Target Enzyme | Substrate Used in Assay | Tissue/Cell Source | IC50 (µM) | Reference |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Cytosolic fraction of rat cerebella | 4.5 | [1] |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoylglycerol | Membrane fraction of rat cerebella | 19 | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Membrane fraction of rat cerebella | 12 | [1] |

While this compound is primarily characterized as a dual inhibitor of MAGL and FAAH, comprehensive off-target screening data is not extensively available in the public domain. The majority of published research focuses on its activity within the endocannabinoid system.

Signaling Pathways

This compound exerts its influence on the endocannabinoid signaling pathway by preventing the degradation of the primary endocannabinoid ligands, anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced activation of cannabinoid receptors, primarily CB1 and CB2.

References

O-Arachidonoyl Glycidol: A Technical Guide to a Stable 2-Arachidonoyl Glycerol Analog for Endocannabinoid Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a myriad of physiological processes, with the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG) being one of its key signaling molecules.[1][2][3] As a full agonist of both cannabinoid receptor type 1 (CB1) and type 2 (CB2), 2-AG's role in synaptic plasticity, pain perception, and immune modulation is of significant interest.[1][3] However, the inherent metabolic instability of 2-AG, primarily due to enzymatic hydrolysis of its ester bond by monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), presents a challenge for its therapeutic application and in vitro studies.[2][4][5] O-Arachidonoyl glycidol (B123203), also known as noladin ether or 2-arachidonyl glyceryl ether (2-AGE), is a synthetic analog of 2-AG designed to overcome this limitation.[6][7][8] This technical guide provides a comprehensive overview of O-arachidonoyl glycidol, focusing on its pharmacological properties, relevant experimental protocols, and its utility as a stable 2-AG analog in endocannabinoid research.

Chemical and Pharmacological Profile

This compound is structurally similar to 2-AG, with the critical difference being the replacement of the ester linkage with a more stable ether linkage.[6][7][8] This modification confers enhanced metabolic stability, resulting in a longer half-life compared to 2-AG.[6][9]

Receptor Binding Affinities

This compound demonstrates a high affinity for the CB1 receptor, comparable to that of other cannabinoid agonists.[6][7][8][10] While its affinity for the CB2 receptor is weaker, it still functions as a full agonist at human CB2 receptors.[6][11]

| Compound | Receptor | Binding Affinity (Ki) |

| This compound (Noladin Ether) | CB1 | 21.2 ± 0.5 nM[7][8][12] |

| CB2 | 480 nM[6][11] | |

| 2-Arachidonoyl glycerol (2-AG) | CB1 | 25.3 - 472 nM[13] |

| CB2 | 145 - 1,400 nM[13] |

Table 1: Comparative cannabinoid receptor binding affinities of this compound and 2-AG.

Enzyme Inhibition

The ether bond in this compound renders it less susceptible to hydrolysis by the primary 2-AG degrading enzymes, MAGL and FAAH.[14] In fact, this compound acts as an inhibitor of these enzymes.

| Compound | Enzyme | Inhibition (IC50) |

| This compound | MAGL | 4.5 µM (cytosolic), 19 µM (membrane)[15][16][17] |

| FAAH | 3 µM[14], 12 µM[15][16] |

Table 2: Inhibitory activity of this compound on key endocannabinoid metabolizing enzymes.

Signaling Pathways

Both 2-AG and this compound exert their effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[1][18] Activation of these receptors initiates a cascade of intracellular signaling events.

Figure 1: Simplified signaling pathway of 2-AG via the CB1 receptor.

The signaling cascade for this compound is expected to be largely similar, given its action as a CB1/CB2 agonist. Its increased stability, however, suggests a more prolonged activation of these pathways compared to 2-AG.

Experimental Protocols

Synthesis of this compound (Noladin Ether)

The synthesis of noladin ether from arachidonic acid involves a four-step process.[7][12][19]

Figure 2: Synthetic pathway for this compound (Noladin Ether).

Methodology:

-

Reduction of Arachidonic Acid: Arachidonic acid is reduced to arachidonyl alcohol using lithium aluminum hydride (LiAlH4) in ether at room temperature.[7][19]

-

Mesylation: The resulting arachidonyl alcohol is then reacted with methanesulfonyl chloride (CH3SO2Cl) in pyridine to form arachidonyl mesylate.[7][19]

-

Etherification: The mesylate is subsequently reacted with 1,3-benzylideneglycerol in the presence of potassium hydroxide (B78521) (KOH) in benzene to yield 1,3-benzylidene-2-arachidonyl-glycerol.[7][19]

-

Deprotection: Finally, the benzylidene protecting group is removed using hydrochloric acid (HCl) in methanol (B129727) to afford this compound.[7][19]

Cannabinoid Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for cannabinoid receptors.

Figure 3: General workflow for a cannabinoid receptor binding assay.

Methodology:

-

Membrane Preparation: Synaptosomal membranes are prepared from the brains of male rats.[12]

-

Incubation: The membranes are incubated with a radiolabeled cannabinoid agonist, such as [3H]HU-243, in the presence of varying concentrations of this compound or a vehicle control.[8][12] The incubation is typically carried out for 90 minutes at 30°C.[12]

-

Separation: Bound and free radioligand are separated by centrifugation.[12]

-

Quantification: The radioactivity of the pellet (containing the bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Enzyme Hydrolysis Assay

This protocol is used to assess the inhibitory effect of this compound on MAGL and FAAH.

Methodology:

-

Tissue Preparation: Cytosolic and membrane fractions are prepared from rat cerebella.[15][16]

-

Substrate: A suitable substrate for the target enzyme is used, such as 2-oleoyl glycerol for MAGL or arachidonoyl ethanolamide for FAAH.[15][16]

-

Incubation: The tissue preparation is incubated with the substrate in the presence of varying concentrations of this compound.

-

Product Quantification: The amount of product formed (e.g., glycerol or arachidonic acid) is quantified using an appropriate analytical method, such as chromatography or a colorimetric assay.

-

Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of this compound.

In Vivo Effects

In animal models, this compound has been shown to elicit typical cannabinoid-like effects, including sedation, hypothermia, intestinal immobility, and mild antinociception.[7][8][10][12] These effects are consistent with its activity as a CB1 receptor agonist. Furthermore, topical administration of noladin ether has been found to decrease intraocular pressure in rabbits, an effect mediated by the CB1 receptor.[9]

Conclusion

This compound serves as a valuable research tool for investigating the endocannabinoid system. Its enhanced metabolic stability compared to 2-AG allows for more reliable and prolonged experimental outcomes, both in vitro and in vivo. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective use of this potent 2-AG analog in advancing our understanding of endocannabinoid signaling and its therapeutic potential. The distinct pharmacological profile of this compound, including its potent CB1 agonism and inhibitory action on key metabolic enzymes, makes it a compound of significant interest for drug development professionals exploring novel cannabinoid-based therapeutics.

References

- 1. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 3. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical stability of 2-arachidonylglycerol under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Arachidonyl glyceryl ether - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Comparison of the enzymatic stability and intraocular pressure effects of 2-arachidonylglycerol and noladin ether, a novel putative endocannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-arachidonyl glyceryl ether, an endogenous agonist of the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The endocannabinoid noladin ether acts as a full agonist at human CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lumirlab.com [lumirlab.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. netascientific.com [netascientific.com]

- 17. This compound|CAS 439146-24-4|DC Chemicals [dcchemicals.com]

- 18. Noladin ether, a putative endocannabinoid, attenuates sensory neurotransmission in the rat isolated mesenteric arterial bed via a non-CB1/CB2 Gi/o linked receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Inhibition of FAAH and MAGL Enzymes by O-Arachidonoyl Glycidol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of O-Arachidonoyl glycidol (B123203) (OAG) on two key enzymes of the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). OAG, an analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), demonstrates inhibitory activity against both enzymes, making it a valuable tool for studying the intricate roles of FAAH and MAGL in endocannabinoid signaling and a potential lead compound in drug discovery.

Core Concepts: FAAH and MAGL in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The primary signaling molecules of the ECS are the endocannabinoids, principally anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG). The tone of endocannabinoid signaling is tightly regulated by the metabolic enzymes that synthesize and degrade these lipid messengers.

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide (AEA), hydrolyzing it into arachidonic acid and ethanolamine. By breaking down AEA, FAAH terminates its signaling at cannabinoid receptors (CB1 and CB2) and other targets.

Monoacylglycerol Lipase (MAGL) is the main enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol. MAGL plays a critical role in controlling the levels of 2-AG, which is the most abundant endocannabinoid in the brain and a full agonist at both CB1 and CB2 receptors.

Inhibition of FAAH and MAGL leads to an accumulation of AEA and 2-AG, respectively, thereby enhancing endocannabinoid signaling. This enhancement has been a major focus of therapeutic research for various conditions, including pain, inflammation, anxiety, and neurodegenerative diseases.

Quantitative Analysis of O-Arachidonoyl Glycidol Inhibition

This compound has been shown to inhibit both FAAH and MAGL. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme Target | Inhibitor | IC50 (µM) | Tissue/Cell Fraction | Reference |

| FAAH | This compound | 12 | Rat Cerebellum (Membrane) | [1] |

| MAGL | This compound | 4.5 | Rat Cerebellum (Cytosolic) | [1] |

| MAGL | This compound | 19 | Rat Cerebellum (Membrane) | [1] |

Signaling Pathways and Inhibition Mechanism

The inhibition of FAAH and MAGL by this compound directly impacts the endocannabinoid signaling pathway by increasing the availability of their respective substrates, AEA and 2-AG. This leads to enhanced activation of cannabinoid receptors.

References

O-Arachidonoyl Glycidol: A Technical Guide to its Properties and Enzymatic Inhibition

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

Central, NJ – O-Arachidonoyl glycidol (B123203), a significant analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), is a valuable tool for researchers investigating the endocannabinoid system. This technical guide provides an in-depth overview of its chemical properties, inhibitory effects on key metabolic enzymes, and the experimental protocols to assess its activity.

Core Chemical and Physical Data

O-Arachidonoyl glycidol is chemically defined as (5Z,8Z,11Z,14Z)-eicosatetraenoic acid, oxiranylmethyl ester.[1] Its fundamental properties are summarized below for easy reference.

| Property | Value |

| CAS Number | 439146-24-4 |

| Molecular Formula | C₂₃H₃₆O₃[1] |

| Molecular Weight | 360.5 g/mol |

In Vitro Inhibitory Activity

This compound demonstrates notable inhibitory activity against two primary enzymes responsible for the degradation of endocannabinoids: Monoacylglycerol Lipase (B570770) (MAGL) and Fatty Acid Amide Hydrolase (FAAH). The following table summarizes its reported half-maximal inhibitory concentrations (IC₅₀).

| Enzyme Target | Tissue/Cell Source | Substrate | IC₅₀ (µM) |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Cytosolic Fraction) | 2-Oleoyl glycerol | 4.5 |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Membrane Fraction) | 2-Oleoyl glycerol | 19 |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellum (Membrane Fraction) | Anandamide | 12 |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the acylation of a protected glycidol precursor with an activated form of arachidonic acid, followed by a deprotection step.[2]

Materials:

-

Glycidol

-

Arachidonic acid

-

Protecting group reagents (e.g., for hydroxyl functions)

-

Activating agents for carboxylic acids (e.g., carbodiimides)

-

Appropriate solvents (e.g., dichloromethane, tetrahydrofuran)

-

Deprotection reagents

-

Purification materials (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Protection of Glycidol: The hydroxyl group of glycidol is protected to prevent side reactions.

-

Activation of Arachidonic Acid: The carboxylic acid group of arachidonic acid is activated to facilitate esterification.

-

Acylation: The protected glycidol is reacted with the activated arachidonic acid to form the ester linkage.

-

Deprotection: The protecting group is removed from the glycidol moiety to yield this compound.

-

Purification: The final product is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of this compound on MAGL.

Materials:

-

Human recombinant MAGL

-

HEPES buffer (40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[3]

-

Fluorogenic MAGL substrate (e.g., a 2-arachidonoylglycerol-based probe)[3]

-

This compound (dissolved in DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of MAGL, the fluorogenic substrate, and various concentrations of this compound in HEPES buffer.

-

Inhibitor Incubation: Add 5 µL of the this compound solutions (or DMSO for control) to the wells of the 96-well plate containing 145 µL of assay buffer.[3]

-

Enzyme Addition: Add 40 µL of the MAGL enzyme solution to each well.[3]

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of FAAH by this compound.

Materials:

-

FAAH-containing preparation (e.g., rat brain microsomes or recombinant FAAH)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[4]

-

Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)[4]

-

This compound (dissolved in DMSO)

-

96-well white or black plates

-

Fluorescence plate reader

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold FAAH Assay Buffer and centrifuge to obtain the supernatant containing the enzyme.[5]

-

Reaction Setup: In a 96-well plate, add the FAAH-containing sample, FAAH Assay Buffer, and varying concentrations of this compound (or solvent for control).

-

Pre-incubation: Incubate the plate for a specific time (e.g., 5 minutes) at 37°C.[4]

-

Reaction Initiation: Add the fluorogenic FAAH substrate to all wells to start the reaction.[4]

-

Incubation: Incubate the plate for 10-60 minutes at 37°C.[5]

-

Fluorescence Reading: Measure the fluorescence at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm.[5]

-

Data Analysis: Determine the FAAH activity for each inhibitor concentration by comparing the fluorescence to a standard curve. Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The inhibition of MAGL and FAAH by this compound leads to an increase in the levels of the endocannabinoids 2-AG and anandamide, respectively. This elevation in endocannabinoid tone subsequently modulates various downstream signaling pathways, primarily through the activation of cannabinoid receptors (CB1 and CB2).

Caption: Inhibition of MAGL and FAAH by this compound.

This diagram illustrates how this compound inhibits MAGL and FAAH, leading to an accumulation of 2-AG and anandamide. These endocannabinoids then act as retrograde messengers, activating presynaptic CB1 receptors to modulate neurotransmitter release.

Caption: Workflow for determining enzyme inhibition.

This workflow diagram outlines the key steps for assessing the inhibitory potential of this compound on MAGL or FAAH, from compound preparation to data analysis.

References

- 1. scbt.com [scbt.com]

- 2. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

Preliminary In Vitro Studies on O-Arachidonoyl Glycidol: A Technical Guide on its Potential Efficacy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical information on O-Arachidonoyl glycidol (B123203). The content is intended for research and informational purposes only and does not constitute a recommendation for clinical use. A notable scarcity of research directly investigating the anti-cancer efficacy of O-Arachidonoyl glycidol necessitates that this guide focuses on its established biochemical activity and the hypothetical therapeutic potential derived from the roles of its known targets in cancer biology.

Introduction

This compound is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Its primary established in vitro activity is the inhibition of two key enzymes in the endocannabinoid system: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are responsible for the degradation of the endocannabinoids 2-AG and anandamide (B1667382), respectively. By inhibiting these enzymes, this compound has the potential to elevate the endogenous levels of these signaling lipids, which have been implicated in various physiological and pathophysiological processes, including cancer. This technical guide provides a summary of the known biochemical data for this compound, proposes detailed experimental protocols for future in vitro studies to assess its anti-cancer efficacy, and visualizes the key signaling pathways associated with its enzymatic targets.

Data Presentation: Biochemical Activity of this compound

The primary quantitative data available for this compound pertains to its inhibitory activity against MAGL and FAAH. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Enzyme Target | Substrate Hydrolysis Blocked | Tissue Fraction | IC50 (µM) |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebella Cytosol | 4.5 |

| Monoacylglycerol Lipase (MAGL) | 2-Oleoyl glycerol | Rat Cerebella Membrane | 19 |

| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl ethanolamide | Rat Cerebella Membrane | 12 |

Note: The provided IC50 values indicate that this compound is a moderately potent inhibitor of both MAGL and FAAH in vitro. Further studies are required to determine its selectivity and potency in various human cancer cell lines.

Proposed Experimental Protocols for Efficacy Assessment

Given the absence of direct in vitro anti-cancer studies on this compound, this section outlines standard, detailed methodologies for key experiments to evaluate its potential efficacy.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., breast, prostate, lung cancer cell lines)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (solubilized in a suitable vehicle, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curves to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis and distinguish it from necrosis in cancer cells treated with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis; Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The potential anti-cancer effects of this compound are hypothesized to be mediated through the inhibition of MAGL and FAAH, leading to an accumulation of their respective substrates, 2-AG and anandamide. The following diagrams illustrate the canonical signaling pathways of these enzymes and how their inhibition could impact cancer-related processes.

Caption: Inhibition of MAGL by this compound may reduce pro-tumorigenic lipids and enhance anti-tumor effects.

Caption: FAAH inhibition by this compound could promote anti-cancer signaling via anandamide accumulation.

Experimental Workflow

The following diagram outlines the logical flow of in vitro experiments to characterize the anti-cancer efficacy of this compound.

Methodological & Application

Application Notes and Protocols for O-Arachidonoyl Glycidol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol (B123203) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It functions as an inhibitor of two key enzymes responsible for the degradation of endocannabinoids: monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). By blocking these enzymes, O-Arachidonoyl glycidol effectively increases the endogenous levels of 2-AG and other endocannabinoids, thereby potentiating their signaling pathways. This activity makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, including cancer cell proliferation, apoptosis, and signaling.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of MAGL and FAAH. This inhibition leads to an accumulation of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2) and other downstream signaling cascades. The activation of these pathways has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. The signaling cascade can involve pathways such as the ERK/PPARγ and EGF/EGFR pathways.

Data Presentation

Inhibitory Activity of this compound

| Enzyme Target | Tissue Source | IC50 Value | Reference |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Cytosolic Fraction) | 4.5 µM | [1][2][3][4] |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebella (Membrane Fraction) | 19 µM | [1][2][3] |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella (Membrane Fraction) | 12 µM | [1][2][3] |

Cytotoxicity Data of a 2-AG Analog (2-arachidonoyl-1,3-difluoropropanol) in Human Breast Cancer Cell Lines

Note: The following data is for a structural analog of this compound and should be used as a reference for estimating effective concentrations.

| Cell Line | Description | EC50 Value (72h incubation) | Reference |

| MCF-10A | Non-tumorigenic breast epithelial | >200 µM | [5] |

| MCF-7 | Estrogen receptor-positive breast cancer | 167 µM | [5] |

| BT-474 | HER2-positive breast cancer | 150 µM | [5] |

| BT-20 | Triple-negative breast cancer | 102 µM | [5] |

| SK-BR-3 | HER2-positive breast cancer | 89 µM | [5] |

| MDA-MB-231 | Triple-negative breast cancer | 114 µM | [5] |

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin (B115843)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates

-

Resazurin sodium salt solution (e.g., 0.1% w/v in PBS)

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 200 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Subtract the background reading from the no-cell control. Calculate cell viability as a percentage of the vehicle control. Plot the results and determine the EC50 value.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Cancer cell lines

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., EC50 concentration determined from the viability assay) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways.

Materials:

-

This compound

-

Cancer cell lines

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-PPARγ, anti-p-EGFR, anti-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Caption: Signaling pathway of this compound.

Caption: Workflow for Cell Viability Assay.

Caption: Workflow for Apoptosis Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Two-Step Cell Death Induction by the New 2-Arachidonoyl Glycerol Analog and Its Modulation by Lysophosphatidylinositol in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Arachidonic Acid In Vitro Tumoricidal Impact [mdpi.com]

Application Notes and Protocols: O-Arachidonoyl Glycidol in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol (B123203) (OAG) is a synthetic analog of the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It serves as a valuable research tool in neuroscience for investigating the physiological and pathological roles of the endocannabinoid system. OAG primarily functions as an inhibitor of enzymes that degrade 2-AG, namely monoacylglycerol lipase (B570770) (MGL) and, to a lesser extent, fatty acid amide hydrolase (FAAH)[1]. By preventing the breakdown of 2-AG, OAG effectively elevates its levels, thereby potentiating the activation of cannabinoid receptors, primarily CB1 and CB2. This modulation of endocannabinoid signaling has significant implications for a wide range of neurological processes, including synaptic plasticity, pain perception, anxiety, and neuroinflammation.

These application notes provide a comprehensive guide to utilizing O-Arachidonoyl glycidol in neuroscience research, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways.

Chemical Properties and Mechanism of Action

This compound is a 2-arachidonoyl glycerol (B35011) analog[1]. Its primary mechanism of action is the inhibition of the hydrolysis of 2-oleoyl glycerol in both cytosolic and membrane fractions of rat cerebella. It also inhibits the fatty acid amide hydrolase (FAAH)-catalyzed hydrolysis of arachidonoyl ethanolamide[1].

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Tissue Fraction | Substrate | IC50 Value (µM) | Reference |

| Monoacylglycerol Lipase (MGL) | Rat Cerebella (Cytosolic) | 2-Oleoyl Glycerol | 4.5 | [1] |

| Monoacylglycerol Lipase (MGL) | Rat Cerebella (Membrane) | 2-Oleoyl Glycerol | 19 | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebella (Membrane) | Arachidonoyl Ethanolamide | 12 | [1] |

Signaling Pathways

OAG exerts its effects by modulating the endocannabinoid system, a key retrograde signaling pathway in the brain. The following diagram illustrates the canonical endocannabinoid signaling pathway involving 2-AG.

Caption: Endocannabinoid retrograde signaling pathway modulated by OAG.

Experimental Protocols

In Vitro Electrophysiology in Brain Slices

This protocol is adapted from standard brain slice electrophysiology procedures and is suitable for studying the effects of OAG on synaptic transmission and plasticity.

a. Brain Slice Preparation:

-

Anesthetize an adult mouse or rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (ACSF).

-

Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated NMDG-ACSF.

-

Mount the brain on a vibratome stage and cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus, prefrontal cortex).

-

Transfer the slices to a holding chamber containing ACSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes to recover.

-

Subsequently, maintain the slices at room temperature in oxygenated ACSF until recording.

b. This compound Application:

-

Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Dilute the stock solution in ACSF to the desired final concentration (typically in the range of 1-20 µM). The final concentration of the solvent should be kept low (e.g., <0.1%) to avoid off-target effects.

-

Bath-apply the OAG-containing ACSF to the brain slice in the recording chamber. Allow for a pre-incubation period of at least 15-20 minutes before recording to ensure adequate tissue penetration and target engagement.

c. Electrophysiological Recording:

-

Perform whole-cell patch-clamp or field potential recordings from neurons in the brain slice.

-

To study effects on synaptic transmission, record spontaneous, miniature, or evoked postsynaptic currents/potentials (sPSCs, mPSCs, or ePSCs).

-

To investigate synaptic plasticity, use standard protocols to induce long-term potentiation (LTP) or long-term depression (LTD) in the presence and absence of OAG.

Caption: Workflow for in vitro electrophysiology with OAG.

In Vivo Behavioral Assays

The following protocols are adapted from studies using related endocannabinoid system modulators and can be used to assess the effects of OAG on pain and anxiety-like behaviors in rodents.

a. Preparation and Administration of this compound:

-

Dissolve this compound in a vehicle suitable for in vivo administration, such as a mixture of ethanol, Emulphor (or Kolliphor EL), and saline (e.g., in a 1:1:18 ratio).

-

Administer OAG via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The appropriate dose will need to be determined empirically, but a starting range of 1-10 mg/kg can be considered based on studies with similar compounds.

-

Administer the compound 30-60 minutes before behavioral testing to allow for absorption and distribution.

b. Assessment of Analgesia (Hot Plate Test):

-

Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency to the first sign of nociception, such as licking a hind paw or jumping.

-

A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

-

Compare the latencies between vehicle-treated and OAG-treated animals.

c. Assessment of Anxiety-Like Behavior (Elevated Plus Maze):

-

The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Place the animal in the center of the maze facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms.

-

Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.

Caption: General workflow for in vivo behavioral testing with OAG.

Biochemical Assays

a. Diacylglycerol Lipase (DAGL) Activity Assay:

This radiometric assay is a sensitive method to measure DAGL activity and its inhibition by OAG[2][3].

-

Substrate Preparation: Use a radiolabeled substrate such as 1-oleoyl-[1-14C]-2-arachidonoylglycerol.

-

Enzyme Source: Prepare brain homogenates or cell lysates containing DAGL.

-

Incubation: Incubate the enzyme source with the radiolabeled substrate in a suitable buffer at 37°C in the presence and absence of OAG at various concentrations.

-

Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Thin-Layer Chromatography (TLC): Separate the lipid extract using TLC to isolate the radiolabeled product (e.g., [14C]-oleic acid).

-

Quantification: Scrape the corresponding band from the TLC plate and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition of DAGL activity at each OAG concentration to determine the IC50 value.

b. Quantification of 2-AG Levels by LC-MS/MS:

This protocol provides a general workflow for the quantification of 2-AG in brain tissue or other biological samples following OAG administration[4][5][6][7].

-

Sample Collection: Rapidly collect and freeze the tissue samples in liquid nitrogen to prevent enzymatic degradation of 2-AG.

-

Homogenization: Homogenize the frozen tissue in a suitable solvent (e.g., acetonitrile (B52724) or a chloroform/methanol mixture) containing an internal standard (e.g., 2-AG-d8).

-

Lipid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction.

-

Sample Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.

-

LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) to separate 2-AG from other lipids.

-

Quantification: Monitor the specific precursor-to-product ion transitions for 2-AG and the internal standard in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantify the amount of 2-AG in the sample by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve.

Quantitative Data

Table 2: Effects of DAGL/MGL Inhibition on 2-AG Levels and Behavior (Data from related compounds)

| Compound | Dose/Concentration | Model/System | Effect | Percent Change | Reference |

| JZL184 (MGL inhibitor) | 16 mg/kg, i.p. | Mouse Brain | Increased 2-AG levels | +800% | [8] |

| JZL184 (MGL inhibitor) | 16 mg/kg, i.p. | Mouse Hot Plate Test | Increased nociceptive latency | ~ +100% | [8] |

| JZL184 (MGL inhibitor) | 8 mg/kg, i.p. | Fmr1 KO Mouse (Anxiety Model) | Increased time in open arms (EPM) | ~ +50% | [9] |

| 2-AG (direct agonist) | 1.6 µg (ED50) | Rat Neuropathic Pain Model | Decreased mechanical allodynia | - | [10][11] |

Note: The quantitative data presented in this table are from studies using a direct 2-AG agonist or a selective MGL inhibitor (JZL184), as specific quantitative behavioral data for this compound is limited in the currently available literature. These data provide an expected direction and magnitude of effect for compounds that increase 2-AG signaling.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of the endocannabinoid system in the central nervous system. By inhibiting the degradation of 2-AG, OAG allows researchers to investigate the downstream consequences of enhanced endocannabinoid signaling in a variety of in vitro and in vivo models. The protocols and information provided in these application notes offer a starting point for researchers to design and execute experiments aimed at exploring the therapeutic potential of modulating the endocannabinoid system in neurological and psychiatric disorders. As with any pharmacological agent, careful dose-response studies and appropriate control experiments are essential for obtaining robust and interpretable results.

References

- 1. amsbio.com [amsbio.com]

- 2. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Increased 2-arachidonoyl-sn-glycerol levels normalize cortical responses to sound and improve behaviors in Fmr1 KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of the anti-nociceptive effects of 2-arachidonoyl glycerol by peripherally administered FAAH and MGL inhibitors in a neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prefrontal cortex stimulation induces 2-arachidonoyl-glycerol-mediated suppression of excitation in dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for O-Arachidonoyl Glycidol as a Monoacylglycerol Lipase (MAGL) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Arachidonoyl glycidol (B123203) (OAG) is a synthetic analog of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). It serves as a valuable tool for researchers studying the endocannabinoid system by acting as an inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of 2-AG.[1] By blocking MAGL activity, OAG elevates the endogenous levels of 2-AG, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other signaling pathways. These application notes provide detailed protocols for utilizing OAG as a MAGL inhibitor in various experimental settings.

Data Presentation

Inhibitory Potency of O-Arachidonoyl Glycidol

| Target Enzyme | Tissue/Cell Fraction | IC50 Value (µM) | Reference |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Cytosolic Fraction) | 4.5 | [1] |

| Monoacylglycerol Lipase (MAGL) | Rat Cerebellum (Membrane Fraction) | 19 | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Cerebellum (Membrane Fraction) | 12 | [1] |

Note: The IC50 values indicate the concentration of OAG required to inhibit 50% of the enzyme's activity. The data suggests that OAG is a moderately potent inhibitor of MAGL and also exhibits some off-target effects on FAAH at higher concentrations.

Signaling Pathways Affected by MAGL Inhibition

Inhibition of MAGL by this compound leads to the accumulation of 2-AG, which in turn modulates several downstream signaling pathways.

Experimental Protocols

Protocol 1: In Vitro MAGL Activity Assay using this compound

This protocol describes a colorimetric assay to determine the inhibitory effect of OAG on MAGL activity in cell lysates or purified enzyme preparations.

Materials:

-

This compound (OAG)

-

MAGL enzyme source (e.g., rat brain cytosol, cell lysate)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4

-

Substrate: 4-Nitrophenyl acetate (B1210297) (pNPA)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of OAG in a suitable solvent (e.g., DMSO, ethanol).[1]

-

Dilute the MAGL enzyme source in Assay Buffer to the desired concentration.

-

Prepare a stock solution of pNPA in a suitable solvent (e.g., ethanol).

-

Prepare a working solution of DTNB in Assay Buffer.

-

-

Assay Protocol:

-

Add 150 µL of Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of the MAGL enzyme solution to the appropriate wells.

-

To the inhibitor wells, add 10 µL of varying concentrations of OAG solution. For control wells, add 10 µL of the vehicle (e.g., DMSO).

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow OAG to interact with the enzyme.

-

Initiate the reaction by adding 40 µL of the pNPA substrate solution to each well.

-

Immediately add 10 µL of DTNB solution to each well.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control (no enzyme) from all other readings.

-

Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of OAG.

-

Plot the reaction rate against the logarithm of the OAG concentration to determine the IC50 value.

-

Protocol 2: Quantification of 2-Arachidonoylglycerol (2-AG) in Cell Culture after OAG Treatment

This protocol outlines the steps for treating cells with OAG and subsequently measuring the intracellular levels of 2-AG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound (OAG)

-

Internal standard (e.g., 2-AG-d8)

-

Extraction solvent (e.g., acetonitrile (B52724) or a mixture of isopropanol, hexane, and ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of OAG (a starting range of 1-50 µM can be tested based on the IC50 values) or vehicle control for a specified time (e.g., 1-24 hours).

-

-

Sample Collection and Extraction:

-

After treatment, aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold extraction solvent containing the internal standard to the cells.

-

Scrape the cells and collect the lysate.

-

Vortex the samples and centrifuge to pellet the cell debris.

-

Collect the supernatant containing the lipid extract.

-

-

LC-MS/MS Analysis:

-

Evaporate the solvent from the supernatant under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate 2-AG from other lipids using a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with formic acid).

-

Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of 2-AG in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Protocol 3: In Vivo Administration of this compound and Tissue Analysis

This protocol provides a general guideline for administering OAG to animal models and subsequently analyzing its effects on MAGL activity and endocannabinoid levels in various tissues. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Animal model (e.g., mice, rats)

-

This compound (OAG)

-

Vehicle (e.g., a mixture of saline, ethanol, and Emulphor)

-

Surgical tools for tissue collection

-

Homogenization buffer

-